molecular formula C24H21NO2 B11508507 4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol

4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol

Cat. No.: B11508507
M. Wt: 355.4 g/mol
InChI Key: LBOWYECCUMALTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol is a complex organic compound with a unique structure that combines a benzo[a]acridine core with a benzene-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol typically involves multi-component condensation reactions. One common method involves the condensation of 2-naphthol, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds. This reaction is often catalyzed by ionic liquids such as [NSPTEA][HSO4] under solvent-free conditions . The use of ZrOCl2·8H2O as a catalyst has also been reported to be effective .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and solvent-free conditions, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound’s structure.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound.

Scientific Research Applications

4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting cancer cell growth or preventing microbial infections .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[a]acridine derivatives and benzene-1,3-diol derivatives. Examples include:

Uniqueness

The uniqueness of 4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

4-(10-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol

InChI

InChI=1S/C24H21NO2/c1-14-6-10-20-19(12-14)23(18-9-8-16(26)13-22(18)27)24-17-5-3-2-4-15(17)7-11-21(24)25-20/h2-5,7-9,11,13-14,26-27H,6,10,12H2,1H3

InChI Key

LBOWYECCUMALTD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC3=C(C4=CC=CC=C4C=C3)C(=C2C1)C5=C(C=C(C=C5)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.